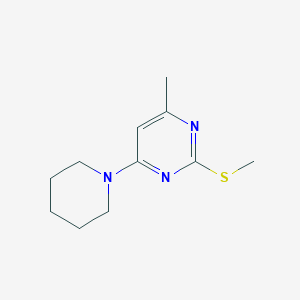
1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CTTP) is an organosulfur compound that has been studied for its potential biological and medicinal applications. CTTP has been found to possess a variety of biological activities and has been studied for its potential use as an anti-cancer, anti-inflammatory and anti-bacterial agent. CTTP has been found to have a wide range of biochemical and physiological effects on cells and organisms.
Aplicaciones Científicas De Investigación
1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine has been studied for its potential use in the treatment of a variety of diseases and conditions. It has been found to possess anti-cancer, anti-inflammatory and anti-bacterial properties. 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine has been studied for its potential use in the treatment of cancer, inflammation, bacterial infections and other diseases. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease and Huntington’s disease.
Mecanismo De Acción
The exact mechanism of action of 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine is not yet fully understood. However, it is believed that 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine acts by binding to and inhibiting the activity of certain enzymes and proteins involved in the regulation of cell growth and proliferation. It is also believed that 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine may act by modulating the activity of certain signaling pathways involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine has been found to have a variety of biochemical and physiological effects on cells and organisms. It has been found to inhibit the activity of certain enzymes and proteins involved in the regulation of cell growth and proliferation. It has also been found to modulate the activity of certain signaling pathways involved in the regulation of cell growth and proliferation. In addition, 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine in laboratory experiments has several advantages. 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine is relatively easy to synthesize and is available in a variety of forms. Furthermore, 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine has been found to have a variety of biological activities and has been studied for its potential use in the treatment of a variety of diseases and conditions. However, there are also some limitations to its use in laboratory experiments. 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine is an organosulfur compound and can be toxic to cells and organisms when used in large concentrations. Furthermore, the exact mechanism of action of 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine is not yet fully understood and thus its use in laboratory experiments should be done with caution.
Direcciones Futuras
There are a variety of future directions for the research and development of 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine. One of the main areas of research is the investigation of the exact mechanism of action of 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine. This could lead to a better understanding of the biochemical and physiological effects of 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine and could lead to the development of more effective treatments for a variety of diseases and conditions. In addition, further research into the synthesis of 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine could lead to the development of more efficient and cost-effective methods for its production. Furthermore, further research into the potential applications of 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine could lead to the development of new and innovative treatments for a variety of diseases and conditions. Finally, further research into the toxicity of 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine could lead to the development of safer and more effective treatments.
Métodos De Síntesis
1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine can be synthesized through a variety of methods. The most common method is the use of a Friedel-Crafts acylation reaction. This involves the reaction of a substituted aromatic ring with an acyl chloride in the presence of an aluminium chloride catalyst. The resulting product is then treated with a thiourea reagent to form the desired product. Other methods for the synthesis of 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine include the use of a Wittig reaction and the use of a Grignard reagent.
Propiedades
IUPAC Name |
3-cyclopropyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6S2/c1-2-8(1)10-13-11(18-15-10)17-5-3-16(4-6-17)9-7-12-19-14-9/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXWCOVDUDPIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CCN(CC3)C4=NSN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6437091.png)
![2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B6437099.png)
![2-[(oxetan-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B6437106.png)
![4,4-difluoro-1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine](/img/structure/B6437108.png)
![2,6-dimethyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6437111.png)
![4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine](/img/structure/B6437123.png)
![2-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6437127.png)
![4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine](/img/structure/B6437133.png)

![2-[(oxetan-2-yl)methoxy]-1,3-thiazole](/img/structure/B6437150.png)
![2,4-dimethoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3,5-triazine](/img/structure/B6437151.png)
![4-methyl-2-(methylsulfanyl)-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6437157.png)

